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molecular formula C11H15ClO B2630493 1-(4-Chlorophenyl)-3-methylbutan-2-ol CAS No. 42024-40-8

1-(4-Chlorophenyl)-3-methylbutan-2-ol

Cat. No. B2630493
M. Wt: 198.69
InChI Key: CBAJDMVADUVMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207177B2

Procedure details

Magnesium (5.02 g, 0.206 mol) was covered in dry ether (50 mL, 0.5 mol) under an atmosphere of nitrogen. Iodine (0.254 g, 0.001 mol) was added to the reaction, followed by approximately 1 mL of a solution of 1-chloro-4-(chloromethyl)-benzene (32.20 g, 0.200 mol) in ether (25.0 mL, 0.238 mol). An exotherm was noted and the mixture reached reflux. The slow addition of solution was continued over 90 minutes to maintain a gentle reflux. On completion of the addition, the reaction was heated for 30 minutes at 45° C. The reaction was then cooled to 0° C. Isobutyraldehyde (25.19 mL, 0.2774 mol) in Ether (20 mL, 0.2 mol) was then added slowly over 2 hours at 0° C. On completion of the addition the reaction was allowed to warm to room temperature and stir overnight. The reaction was then quenched with ice (200 g) and acidified with 2M HCl (100 mL). The organic phase was separated and the aqueous was extracted twice with more ether. The combined organic phase was evaporated and the residue was purified by silica gel chromatography, eluting with 0 to 10% methanol in dichloromethane to yield the product, 17.8 g (45%). 1H NMR (300 MHz, CDCl3, δ): 7.22 (m, 4H), 3.56 (m, 1H), 2.81 (dd, J=3.3 Hz, 13.7 Hz, 1H), 2.58 (dd, J=9.4 Hz, 13.7 Hz, 1H), 1.74 (dt, J=6.5 Hz, 12.9 Hz, 1H), 1.45 (s, 1H), 1.00 (s, 3H), 0.98 (s, 3H).
Quantity
5.02 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.254 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
32.2 g
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
reactant
Reaction Step Six
Quantity
25.19 mL
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].CCOCC.II.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16]Cl)=[CH:12][CH:11]=1.[CH:18](=[O:22])[CH:19]([CH3:21])[CH3:20]>>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH:18]([OH:22])[CH:19]([CH3:21])[CH3:20])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
5.02 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0.254 g
Type
reactant
Smiles
II
Step Four
Name
solution
Quantity
1 mL
Type
reactant
Smiles
Step Five
Name
Quantity
32.2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCl
Step Six
Name
Quantity
25 mL
Type
reactant
Smiles
CCOCC
Step Seven
Name
Quantity
25.19 mL
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture reached reflux
ADDITION
Type
ADDITION
Details
The slow addition of solution
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
ADDITION
Type
ADDITION
Details
On completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to 0° C
ADDITION
Type
ADDITION
Details
On completion of the addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with ice (200 g)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted twice with more ether
CUSTOM
Type
CUSTOM
Details
The combined organic phase was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0 to 10% methanol in dichloromethane
CUSTOM
Type
CUSTOM
Details
to yield the product, 17.8 g (45%)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
ClC1=CC=C(C=C1)CC(C(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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